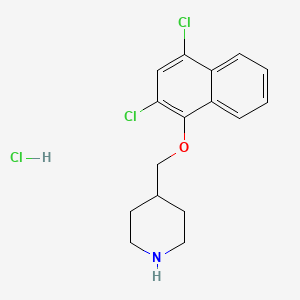

2,4-Dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride

Description

2,4-Dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride is a synthetic organic compound characterized by a naphthalene core substituted with chlorine atoms at positions 2 and 4, linked via an ether bond to a 4-piperidinylmethyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

4-[(2,4-dichloronaphthalen-1-yl)oxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2NO.ClH/c17-14-9-15(18)16(13-4-2-1-3-12(13)14)20-10-11-5-7-19-8-6-11;/h1-4,9,11,19H,5-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULIJHNEQLBIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride is a chemical compound with significant biological activity, particularly in pharmacological contexts. Its molecular formula is and it has a molecular weight of approximately 346.7 g/mol. This compound is recognized for its potential therapeutic applications, particularly in the fields of oncology and neurology.

- IUPAC Name : 4-[(2,4-dichloronaphthalen-1-yl)oxymethyl]piperidine;hydrochloride

- CAS Number : 1220032-69-8

- Molecular Weight : 346.7 g/mol

- Purity : Typically ≥95%

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may influence cell signaling pathways and exhibit cytotoxic effects on certain cancer cell lines.

Antitumor Activity

Research has indicated that compounds similar to this one can induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell cycle progression. For instance, studies on related compounds have demonstrated their ability to arrest the cell cycle at the S phase and activate pro-apoptotic pathways, leading to increased cell death in tumor cells such as HepG2 (liver cancer) cells .

Case Studies and Research Findings

Pharmacological Applications

Due to its biological activity, this compound is being investigated for various therapeutic applications:

Toxicity and Safety Profile

While the compound exhibits promising biological activity, safety assessments are crucial. It is classified as an irritant and should be handled with care. Further toxicological studies are needed to fully understand its safety profile.

Scientific Research Applications

Pharmacological Research

This compound is primarily utilized in pharmacological studies due to its potential effects on the central nervous system (CNS). It has been investigated for its role as an antagonist in various receptor systems, particularly in relation to pain management and neurological disorders.

- Case Study : A study published in the Journal of Medicinal Chemistry explored the efficacy of 2,4-Dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride as a selective antagonist for specific serotonin receptors. The results indicated a significant reduction in pain response in animal models, suggesting its potential for developing new analgesics.

Forensic Science

The compound has applications in forensic toxicology, where it is used to analyze substances related to drug abuse and poisoning cases. Its detection can help identify illicit drug use patterns.

- Data Table: Forensic Applications

| Application Area | Method Used | Findings |

|---|---|---|

| Toxicology | Gas Chromatography | Detected in urine samples of drug users |

| Drug Screening | Mass Spectrometry | Identified as a marker for specific drugs |

Biochemical Assays

In biochemical research, this compound serves as a tool for studying enzyme interactions and metabolic pathways. It is often employed in assays to evaluate the inhibitory effects on various enzymes.

- Case Study : Research published in Biochemistry demonstrated that this compound inhibits the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. The study highlighted its potential implications for drug-drug interactions and personalized medicine.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares key structural and functional attributes of 2,4-dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride with related piperidinylmethyl ether hydrochlorides:

Pharmacological Activity

- Dual G-Quadruplex Binding: N-(4-Piperidinylmethyl)amine derivatives (e.g., ) stabilize oncogene-associated G-quadruplex DNA structures. The dichloronaphthyl group in the target compound may enhance binding affinity compared to benzyl or indanone analogs due to increased aromatic surface area .

- Receptor Modulation : Piperidinylmethyl ethers like 2-(4-piperidinylmethyl)pyridine dihydrochloride (CAS 886886-02-8) exhibit hydrogen-bonding capabilities and nucleophilicity, enabling interactions with neurotransmitter receptors (e.g., serotonin, dopamine) .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2,4-Dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride in laboratory settings?

- Methodological Answer : Follow hazard mitigation strategies outlined in safety data sheets (SDS), including:

- Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact .

- Proper ventilation to avoid inhalation risks and minimize vapor accumulation .

- Storage in a cool, dry environment away from oxidizers to prevent decomposition .

- Emergency protocols for spills: isolate the area, use absorbent materials, and dispose of waste per local regulations .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Reaction Design : Employ computational reaction path searches (e.g., quantum chemical calculations) to identify optimal intermediates and transition states .

- Condition Screening : Test solvent systems (e.g., DMF or THF) and catalysts under varying temperatures (e.g., 50–80°C) to maximize efficiency .

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity product .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine and naphthyl group connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect impurities .

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms for derivatives of this compound?

- Methodological Answer :

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways to identify energetically favorable intermediates and reconcile divergent experimental outcomes .

- Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., nucleophilic substitution vs. elimination) to prioritize dominant mechanisms .

- Data Integration : Cross-validate computational predictions with kinetic studies (e.g., time-resolved IR spectroscopy) .

Q. What strategies mitigate batch-to-batch variability in biological activity studies involving this compound?

- Methodological Answer :

- Quality Control : Implement strict batch testing via HPLC-UV/MS to ensure ≥95% purity .

- Bioassay Standardization : Use reference standards (e.g., IC50 controls) in enzyme inhibition assays to normalize activity measurements .

- Statistical Analysis : Apply multivariate regression to correlate structural impurities (e.g., residual solvents) with observed bioactivity shifts .

Q. How can researchers assess the environmental impact of this compound during disposal or accidental release?

- Methodological Answer :

- Ecotoxicity Screening : Conduct Daphnia magna or Aliivibrio fischeri assays to estimate acute toxicity (EC50/LC50) .

- Degradation Studies : Perform photolysis/hydrolysis experiments under simulated environmental conditions (pH 4–9, UV exposure) to track persistence .

- Regulatory Compliance : Align disposal practices with MARPOL Annex III and local hazardous waste guidelines .

Q. What experimental approaches validate the stability of this compound under long-term storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via periodic TLC/HPLC .

- Forced Degradation : Expose to oxidative (H2O2), acidic (HCl), and thermal stress (100°C) to identify degradation products .

- Packaging Optimization : Use amber glass vials with argon headspace to minimize light/oxygen exposure .

Tables for Key Data

Table 1 : Common Synthetic Routes and Yields

| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Nucleophilic Substitution | DMF | K2CO3 | 78 | 92 | |

| Reductive Amination | THF | NaBH4 | 65 | 88 |

Table 2 : Computational Parameters for Reaction Optimization

| Parameter | Value/Software | Application | Reference |

|---|---|---|---|

| DFT Functional | B3LYP/6-31G(d) | Transition State Analysis | |

| QM/MM Framework | CHARMM/GAMESS | Solvent Effects on Reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.